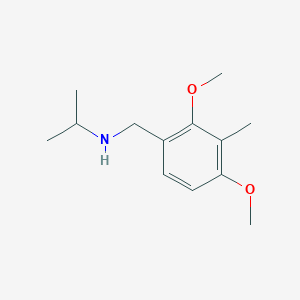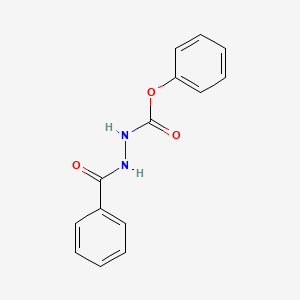
(2,4-dimethoxy-3-methylbenzyl)isopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxy-3-methylbenzyl)isopropylamine, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMMA belongs to the class of substituted amphetamines, which are known for their psychoactive effects. However, DMMA has been primarily studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用机制
(2,4-dimethoxy-3-methylbenzyl)isopropylamine acts as a serotonin-norepinephrine-dopamine releasing agent, which means that it enhances the release of these neurotransmitters from their respective neurons. This compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This mechanism of action is similar to that of other psychoactive substances, such as amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and cause changes in blood pressure and heart rate. This compound has also been shown to alter brain activity and increase the release of certain hormones, such as prolactin.
实验室实验的优点和局限性
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter. However, this compound also has several limitations, including its potential for abuse and its potential to cause neurotoxicity at high doses. This compound is also difficult to synthesize and requires specialized equipment and expertise.
未来方向
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)isopropylamine. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential benefits and limitations.
合成方法
(2,4-dimethoxy-3-methylbenzyl)isopropylamine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with isopropylamine. The resulting product is then further purified through a series of chemical reactions to obtain this compound in its pure form. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
科学研究应用
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has been studied for its potential therapeutic properties in various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which is involved in the regulation of mood, anxiety, and other neurological functions. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward, motivation, and attention.
属性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9(2)14-8-11-6-7-12(15-4)10(3)13(11)16-5/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPFXKWEWDDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)



![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)


![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)